molecular formula C3H4BrCl B3031548 3-Bromo-2-chloroprop-1-ene CAS No. 4860-96-2

3-Bromo-2-chloroprop-1-ene

Cat. No.: B3031548
CAS No.: 4860-96-2
M. Wt: 155.42 g/mol
InChI Key: MAYPXMSOHAQNPB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroprop-1-ene (hypothetical structure: CH₂=CHCl-CH₂Br) is a halogenated alkene with bromine and chlorine substituents on adjacent carbons. Key characteristics inferred include:

  • Molecular formula: C₃H₄BrCl.
  • Molecular weight: ~155.42 g/mol.
  • Reactivity: Likely high due to the electron-withdrawing effects of halogens and the presence of a double bond, making it suitable for electrophilic additions or polymerization.

Properties

IUPAC Name

3-bromo-2-chloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPXMSOHAQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284192
Record name 3-bromo-2-chloroprop-1-ene
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Molecular Weight

155.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4860-96-2
Record name NSC36182
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Record name 3-bromo-2-chloroprop-1-ene
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Record name 3-bromo-2-chloroprop-1-ene
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Scientific Research Applications

Synthetic Routes

The synthesis of 3-Bromo-2-chloroprop-1-ene typically involves:

  • Halogenation of Propene :
    • This method employs bromine and chlorine in the presence of a catalyst (e.g., iron or aluminum chloride) to achieve the desired halogenation through a free radical mechanism.
  • Chlorination of Allyl Bromide :
    • An alternative industrial method that utilizes allyl bromide as a precursor.

Major Reactions

The compound can undergo several types of reactions:

  • Substitution Reactions :
    • Nucleophilic substitution with reagents like sodium hydroxide or potassium cyanide can replace halogen atoms.
  • Addition Reactions :
    • The double bond allows for addition reactions, such as hydrogenation to form 3-bromo-2-chloropropane.
  • Elimination Reactions :
    • Under basic conditions, it can eliminate to form either 2-chloropropene or 3-bromopropene.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique halogenation allows for diverse chemical transformations, making it valuable in synthetic chemistry.

Material Science

The compound is utilized in the preparation of polymers and advanced materials. It can act as a building block for functional polymers that are important in coatings, adhesives, and plasticizers.

Biological Studies

In biological research, this compound is employed as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules (e.g., DNA), which aids in studying enzyme mechanisms and biological pathways.

Polymerization Control

Research has shown that this compound can be used in free radical polymerization processes to produce lower molecular weight polymers with controlled end-group functionality. This has implications for producing specialty chemicals with specific properties, such as improved processing characteristics and reduced polydispersity .

Biological Mechanisms

Studies have highlighted the compound's role as a probe in understanding cellular mechanisms. Its ability to disrupt normal cellular processes through alkylation has been investigated for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloroprop-1-ene involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in DNA bases or the sulfur atoms in proteins. This alkylation can lead to the formation of cross-links or adducts, which can disrupt normal cellular processes and lead to cytotoxic effects .

Comparison with Similar Compounds

Positional Isomers of Halogenated Propenes

The position of halogens significantly influences physical and chemical behavior. Key isomers include:

Table 1: Comparison of Halogenated Propene Isomers
Compound Name CAS RN Substituent Positions Molecular Weight Key Data/Properties
3-Bromo-2-chloroprop-1-ene Not available C2-Cl, C3-Br 155.42 Hypothetical; reactivity inferred from analogs.
3-Bromo-1-chloro-1-propene 3737-00-6 C1-Cl, C3-Br 155.419 Monoisotopic mass: 153.918490; double bond stereochemistry noted .
2-Bromo-3-chloropropene 16400-63-8 C2-Br, C3-Cl 155.42 Safety data includes first aid measures for inhalation and skin contact .

Key Differences :

  • Reactivity : The electron-withdrawing effect of halogens adjacent to the double bond (as in this compound) may enhance susceptibility to nucleophilic attack compared to distal substituents.

Saturated Analog: 2-Bromo-1-chloropropane

2-Bromo-1-chloropropane (CAS 3017-95-6, C₃H₆BrCl) is a saturated analog with distinct properties:

  • Molecular weight : 169.44 g/mol.
  • Applications : Likely used as an alkylating agent or intermediate in organic synthesis.

Comparison with this compound :

  • Reactivity : The saturated compound lacks a double bond, reducing reactivity toward addition reactions but favoring substitution (e.g., SN2 mechanisms).

Aromatic Analog: 1-Bromo-3-chlorobenzene

1-Bromo-3-chlorobenzene (CAS 108-37-2, C₆H₄BrCl) is an aromatic derivative:

  • Molecular weight : 191.45 g/mol.
  • Applications : Used in synthesis of pharmaceuticals or agrochemicals .

Comparison :

  • Stability : The aromatic ring confers thermodynamic stability, reducing reactivity compared to alkenes.
  • Electronic Effects : Halogens act as meta-directing groups in electrophilic substitution reactions.

Bromo-Chloro Alcohols and Acids

Compounds like 3-Bromo-2-methylpropan-1-ol (CAS 40145-08-2, C₄H₉OBr) and 2-Bromo-2-methylpropanoic acid (C₄H₇BrO₂) highlight functional group diversity:

  • 2-Bromo-2-methylpropanoic acid: Boiling point 200°C; soluble in alcohol and ether .

Comparison :

  • Reactivity : The hydroxyl or carboxylic acid groups enable participation in condensation or esterification reactions, unlike the alkene-focused reactivity of this compound.

Biological Activity

3-Bromo-2-chloroprop-1-ene (C₃H₄BrCl) is a halogenated alkene that has garnered attention for its potential biological activity, particularly as an alkylating agent. This compound can interact with various biological macromolecules, leading to significant cellular effects. Understanding its biological activity is crucial for assessing its safety and potential applications in pharmaceuticals and agrochemicals.

This compound is characterized by:

  • Molecular Formula : C₃H₄BrCl
  • Molecular Weight : 151.42 g/mol
  • Structure : Contains both bromine and chlorine atoms attached to a propene backbone, making it a reactive alkene.

The primary mechanism of action for this compound involves its reactivity as an alkylating agent . It can form covalent bonds with nucleophilic sites in biological molecules such as:

  • DNA : Alkylation can lead to cross-linking, which disrupts replication and transcription processes.
  • Proteins : Interaction with sulfur-containing amino acids can alter protein function and stability.

This reactivity can result in cytotoxic effects, potentially leading to apoptosis or necrosis in affected cells .

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. A study indicated that exposure to this compound resulted in significant cell death, particularly in cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating potent activity against these cells.

Mutagenicity

The mutagenic potential of this compound has been evaluated using bacterial assays (Ames test). Results showed a dose-dependent increase in mutations, suggesting that this compound can induce genetic damage, which may contribute to its carcinogenic potential .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • In Vivo Toxicity Assessment :
    • In a study involving mice, exposure to varying concentrations of the compound resulted in dose-dependent toxic effects, including weight loss and increased mortality rates at higher doses (400 ppm). Histopathological examinations revealed significant lesions in the lungs and liver, indicating systemic toxicity .
  • Cell Line Studies :
    • Human cancer cell lines treated with this compound showed increased apoptosis as evidenced by Annexin V staining and caspase activation assays. This suggests that the compound may have potential as a chemotherapeutic agent, although further studies are needed to understand its selectivity and safety profile.

Data Summary

Parameter Value
Molecular FormulaC₃H₄BrCl
Molecular Weight151.42 g/mol
IC50 (Cancer Cell Lines)Micromolar range
Toxicity (Mouse Model)Dose-dependent effects observed
MutagenicityPositive in Ames test

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Bromo-2-chloroprop-1-ene, and how can regioselectivity be controlled?

  • Methodology : Allylic bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) is effective. For regioselectivity, steric and electronic factors must be balanced: the chlorine atom at position 2 directs bromination to the less hindered allylic position (C3). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity using GC-MS (retention time ~8.2 min under He carrier gas) .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. CCl₄) to influence reaction kinetics. Lower temperatures (0–5°C) may reduce side products like dihalogenated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Look for vinyl proton signals at δ 5.8–6.2 ppm (doublet of doublets) and allylic CH₂Br/CHCl groups (δ 3.5–4.5 ppm). Coupling constants (J = 10–12 Hz) confirm trans-configuration .
  • GC-MS : Molecular ion peak at m/z 169 (C₃H₄BrCl⁺) with fragmentation patterns at m/z 91 (C₃H₄Cl⁺) and 79 (Br⁺) .
    • Validation : Compare with CRC Handbook data (e.g., boiling point: ~120°C; density: 1.6 g/cm³) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. The electron-withdrawing Cl and Br groups lower LUMO energy, favoring electron-rich dienes .
  • Validation : Compare computed activation energies with experimental yields. For example, reactions with furan show a 15% yield discrepancy between DFT predictions and lab results due to solvent effects .

Q. How should researchers address contradictions in NMR data caused by isomeric impurities?

  • Resolution Strategy :

Purification : Use fractional distillation (bp difference ~5°C between isomers) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced NMR : Apply 2D techniques (HSQC, COSY) to distinguish overlapping signals. For example, NOESY can differentiate 3-bromo vs. 1-bromo isomers via spatial proximity of protons .

Crystallography : Single-crystal X-ray diffraction (as in ) resolves structural ambiguities.

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

  • Best Practices :

  • Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (NIOSH REL: 0.1 ppm) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats. Avoid latex gloves due to permeability to halogenated solvents .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Contaminated waste must be stored in halogen-resistant containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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